Blei(II)-carbonat-hydroxid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of basic lead carbonate involves several methods, including chemical precipitation and hydrothermal processes. Zhao Xiu-song (2009) described a low-temperature facile synthesis of single crystal colloidal/micro-structures of basic lead carbonate through a simple precipitating method, highlighting the influence of molar ratios and hydrothermal treatments on the structure formation (Zhao Xiu-song, 2009). Hepzi Pramila Devamani and K. Rajeswari (2014) synthesized lead carbonate nanoparticles via chemical co-precipitation, demonstrating the impact of synthesis conditions on particle size and morphology (Hepzi Pramila Devamani & K. Rajeswari, 2014).

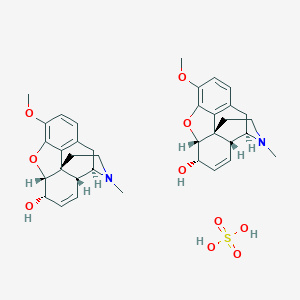

Molecular Structure Analysis

The molecular structure of basic lead carbonate has been characterized using various techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier-transform infrared spectroscopy (FTIR). These studies reveal the nanostructured nature of the synthesized basic lead carbonate, with distinct morphologies such as rod-shaped and hexagonal crystal structures depending on the synthesis conditions employed.

Chemical Reactions and Properties

Basic lead carbonate participates in various chemical reactions, including thermal decomposition and interaction with other compounds in aqueous solutions. The compound exhibits photocatalytic behavior under certain conditions, as demonstrated in studies investigating its photocatalytic activity for organic dye degradation (Zahra Asgari Fard et al., 2019). Furthermore, its interaction with other substances, such as during the synthesis of PbSe nanostructures, showcases its reactivity and potential for catalysis (Karsten Klauke et al., 2020).

Wissenschaftliche Forschungsanwendungen

Weißes Pigment für Malanwendungen

Blei(II)-carbonat-hydroxid wird häufig als weißes Pigment für Malanwendungen verwendet . Es ist auch als Bleiweiß bekannt und in Wasser und Ethanol unlöslich .

Synthese von Formamidinium-Blei(II)-iodid-Perovskit-Nanokristallen

Diese Verbindung kann als Vorläufer zur Synthese von Formamidinium-Blei(II)-iodid-Perovskit-Nanokristallen verwendet werden . Diese Nanokristalle haben potentielle Anwendungen in optoelektronischen Geräten .

Herstellung von Anodenmaterialien für Lithium-Ionen-Batterien

This compound kann zur Herstellung von Pb3(OH)2(CO3)2/C-Anodenmaterialien für Lithium-Ionen-Batterien verwendet werden . Diese Anwendung ist besonders relevant im Kontext erneuerbarer Energien und Elektrofahrzeuge .

Bleigewinnung aus Drucklaugenrückständen

In der industriellen Verarbeitung kann this compound zur Bleigewinnung aus Drucklaugenrückständen verwendet werden . Das gewonnene Blei kann dann als kommerzielles Bleicarbonat ausgefällt werden .

Synthese von Propylencarbonat

This compound kann als Katalysator bei der Synthese von Propylencarbonat aus Harnstoff und 1,2-Propandiol verwendet werden . Propylencarbonat ist eine vielseitige Verbindung mit Anwendungen in vielen Industrien, darunter die Herstellung von Lithium-Ionen-Batterien

Wirkmechanismus

Target of Action

Basic lead carbonate, also known as white lead, is a chemical compound of lead that occurs naturally as the mineral hydrocerussite . It primarily targets the Acyl-CoA-binding protein , which plays a crucial role in the intracellular transport of acyl-CoA esters .

Mode of Action

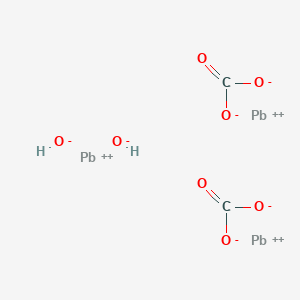

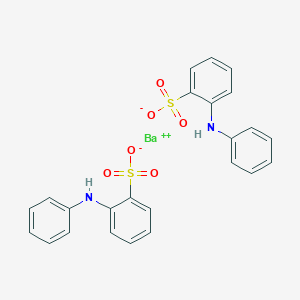

Basic lead carbonate interacts with its targets by forming a dense, highly crosslinked structure consisting of intact CO2−3 and metal cation sites . The Pb (II) centers are seven-coordinate, being surrounded by multiple carbonate ligands . The carbonate centers are bonded bidentate to a single Pb and bridge to five other Pb sites .

Biochemical Pathways

It’s known that the presence of lead can influence the hydrolysis of urea to generate carbonate ions and elevate the ph to alkaline conditions . This promotes the precipitation of lead and calcium carbonate .

Pharmacokinetics

The pharmacokinetics of basic lead carbonate are complex and involve competitive dynamics with calcium . The competitive presence of calcium can affect lead’s intestinal absorption, its kinetics between soft tissues, its storage in bones and its mobilization from osseous to non-osseous tissue, and its retention versus excretion rates .

Result of Action

The molecular and cellular effects of basic lead carbonate’s action are primarily due to its toxicity . Lead is a heavy metal and stable element that is toxic to all living organisms, inhibiting enzyme activity, damaging DNA, and disrupting cell membrane permeability .

Action Environment

The action of basic lead carbonate is influenced by environmental factors. It is insoluble in water and ethanol , which can affect its bioavailability and efficacy. Additionally, its action can be influenced by the presence of other ions in the environment, such as calcium .

Safety and Hazards

Eigenschaften

IUPAC Name |

lead(2+);dicarbonate;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.2H2O.3Pb/c2*2-1(3)4;;;;;/h2*(H2,2,3,4);2*1H2;;;/q;;;;3*+2/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYZCLUQMCYZBJQ-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].[OH-].[OH-].[Pb+2].[Pb+2].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029641 | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

7.8e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; Insoluble in water; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS] | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead hydroxide carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9497 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sol in acetic acid, Insol in water and alcohol; slightly sol in carbonated water; sol in nitric acid | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.14 g/cu cm | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White hexagonal crystals, White, amorphous powder | |

CAS RN |

1319-46-6, 1319-47-7, 1344-36-1 | |

| Record name | Lead hydroxide carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocerussite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001319477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead carbonate hydroxide (Pb3(CO3)2(OH)2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trilead bis(carbonate) dihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1344-36-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC LEAD CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDF96425HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

400 °C, decomposes | |

| Record name | LEAD HYDROXIDE CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5701 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

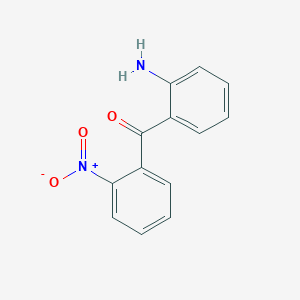

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.2]octan-1-amine](/img/structure/B72785.png)

![Benzenesulfonic acid, 4-[(2-methyl-2-propenyl)oxy]-, sodium salt](/img/structure/B72792.png)

![Methyl 3-[(3S,4S,5R,8R,9R,10R,13R,14R,15R)-4,9,10,13-tetramethyl-3,15-bis(prop-1-en-2-yl)-2,3,5,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-4-yl]propanoate](/img/structure/B72804.png)